molecular formula C12H10N6O3S B3284245 (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone CAS No. 78162-04-6

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone

Cat. No.: B3284245
CAS No.: 78162-04-6
M. Wt: 318.31 g/mol
InChI Key: BOOZZGFERNQMGC-GDNBJRDFSA-N
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Description

(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone is a sophisticated acylating agent designed for specialized synthetic chemistry applications, particularly in pharmaceutical research and development. Its core research value lies in its role as an activated ester, where the benzotriazolyl moiety functions as an superior leaving group, facilitating efficient acylation reactions under mild conditions. This compound is primarily investigated for the synthesis of novel beta-lactam antibiotics, where the (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl side chain is a critical pharmacophore known to confer resistance to beta-lactamase enzymes produced by pathogenic bacteria . Researchers utilize this reagent to introduce this vital side chain onto beta-lactam nuclei, a key step in developing next-generation cephalosporins and other advanced antibacterial agents with expanded spectra of activity. Its mechanism of action involves nucleophilic attack on the carbonyl carbon by an amino group on the target molecule, resulting in the displacement of the benzotriazolyl oxide group and the formation of a stable amide bond. This process is essential for constructing complex molecules that are central to studies addressing antimicrobial resistance. The product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O3S/c1-21-15-10(7-6-22-12(13)14-7)11(19)17-8-4-2-3-5-9(8)18(20)16-17/h2-6H,1H3,(H2,13,14)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOZZGFERNQMGC-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)N2C3=CC=CC=C3[N+](=N2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N2C3=CC=CC=C3[N+](=N2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone , often referred to as thiazolyl methoxyimino ethanone , has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C7H9N3O3SC_7H_9N_3O_3S with a molecular weight of approximately 201.19 g/mol. Its structure features a thiazole ring, which is known for its biological significance, particularly in the development of antimicrobial agents.

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. In particular, studies have indicated that compounds similar to (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino demonstrate activity against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound APseudomonas aeruginosa32 µg/mL
Compound BStaphylococcus aureus16 µg/mL
Compound CBacillus subtilis8 µg/mL
(2Z)-Thiazolyl Methoxyimino EthanoneEscherichia coliNo activity observed

Note: Specific values for (2Z)-Thiazolyl Methoxyimino Ethanone are not reported; however, related compounds have shown varying degrees of activity against these strains .

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of thiazole derivatives have shown promising results. For example, a focused library of thiazole derivatives was evaluated for cytotoxicity against human cell lines. The results indicated that while some compounds exhibited significant antibacterial activity, they had minimal effects on cell viability, suggesting a favorable therapeutic index.

Table 2: Cytotoxicity Assessment

CompoundCell LineIC50 (µM)
Compound AHEK-293>100
Compound BMCF-775
(2Z)-Thiazolyl Methoxyimino EthanoneNot testedN/A

The mechanism by which thiazole derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis and disruption of metabolic pathways. The presence of the methoxyimino group is believed to enhance the lipophilicity of the molecule, facilitating better penetration into bacterial cells.

Case Studies and Research Findings

Several studies have highlighted the potential applications of thiazole derivatives in treating infections caused by resistant bacterial strains. For instance, a study conducted by Khanna et al. demonstrated that certain thiazole compounds were effective against multi-drug resistant strains of Staphylococcus aureus .

Another case study focused on the synthesis and evaluation of novel thiazole derivatives, revealing that modifications to the thiazole ring could significantly enhance antibacterial potency .

Comparison with Similar Compounds

Molecular and Functional Group Comparisons

Table 1 highlights critical differences in molecular frameworks and substituents:

Compound Name Molecular Formula Key Functional Groups Distinct Features Biological/Industrial Relevance Reference
Target Compound C₁₂H₁₀N₆O₃S 2-Amino-thiazole, methoxyimino, benzotriazole oxide Benzotriazole oxide enhances electrophilicity; Z-configuration stabilizes conformation Intermediate for antibiotics or kinase inhibitors (inferred)
MAEM (Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate) C₇H₈N₄O₃S 2-Amino-thiazole, methoxyimino, methyl ester Ester group facilitates acylation in cephalosporin synthesis Key acylating agent for β-lactam antibiotics
(2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone C₁₈H₁₆FN₃OS 4-Fluorophenylimino, 4-methylphenyl ketone Fluorine enhances lipophilicity; ketone group enables nucleophilic reactions Potential antimicrobial or antitumor agent (inferred)
S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanethioate C₁₃H₁₀N₄O₂S₃ Benzothiazole, thioester, methoxyimino Thioester improves reactivity in sulfur-mediated couplings Intermediate for heterocyclic drug candidates
5-Acetyl-2-amino-4-methyl-1,3-thiazole C₆H₈N₂OS Acetyl, 2-amino-thiazole Simpler structure with limited steric hindrance Uninvestigated toxicological profile; precursor in agrochemicals

Crystallographic and Hydrogen-Bonding Analysis

  • Target Compound: No crystal data is provided, but its benzotriazole oxide moiety likely participates in N–O⋯H–N hydrogen bonds, similar to patterns in benzothiazole derivatives .
  • MAEM Analog: Crystallizes in monoclinic P2₁/c with a = 13.9725 Å, b = 5.0156 Å, c = 21.7664 Å, forming intermolecular N–H⋯O bonds between thiazole amines and carbonyl oxygens .
  • Benzothiazole Thioester : Exhibits a planar thiazole-thioester system, with π-stacking between benzothiazole rings .

Research Implications and Gaps

  • Bioactivity : The target compound’s benzotriazole oxide may confer unique kinase inhibition or antibacterial properties, but pharmacological data is lacking .
  • Synthetic Optimization : Comparative studies with MAEM suggest that replacing esters with benzotriazole oxides could alter reaction kinetics in antibiotic synthesis .
  • Crystallography : Structural validation tools like SHELXL and ORTEP-3 are critical for resolving Z/E configurations and hydrogen-bonding networks in these analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone?

  • Methodology :

  • Step 1 : Start with a thiazole precursor (e.g., 2-amino-1,3-thiazole derivatives) and functionalize the 4-position via coupling reactions. suggests using acylating agents like MAEM (methoxyimino acetate derivatives) for introducing the methoxyimino group .
  • Step 2 : Introduce the benzotriazolium oxide moiety via nucleophilic substitution or condensation. Optimize reaction conditions (e.g., solvent polarity, temperature) to stabilize the oxidobenzotriazolium group, as seen in benzothiazole syntheses .
  • Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (ethanol/water) for high-purity yields .

Q. How can the stability of this compound be assessed under experimental storage conditions?

  • Methodology :

  • Degradation Studies : Monitor stability via HPLC or TLC under varying temperatures (4°C, 25°C, −20°C) and pH (2–10). highlights organic degradation over time, particularly in aqueous matrices; thus, lyophilization or storage in anhydrous DMSO is recommended .
  • Spectroscopic Tracking : Use UV-Vis (λ~270–300 nm for thiazole/benzotriazole chromophores) to detect decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Analyze 1H^1H/13C^{13}C NMR for thiazole (δ 6.8–7.2 ppm for H; δ 150–160 ppm for C=S) and benzotriazolium (δ 8.0–8.5 ppm aromatic H) signals. Compare with analogous structures in .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns (e.g., loss of methoxyimino group) .
  • XRD : Single-crystal X-ray diffraction to resolve Z-configuration of the methoxyimino group, as demonstrated for similar thiazole derivatives .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of the benzotriazolium oxide moiety be elucidated?

  • Methodology :

  • Kinetic Studies : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy. suggests using Vilsmeier-Haack reagent (DMF/POCl3_3) for electrophilic aromatic substitution in benzothiazole systems .
  • DFT Calculations : Model transition states for oxidation steps (e.g., N-oxide formation) using Gaussian09 at the B3LYP/6-31G(d,p) level .

Q. What strategies resolve contradictions in reported bioactivity data for structurally related compounds?

  • Methodology :

  • Meta-Analysis : Compare bioassay protocols (e.g., MIC values for antimicrobial activity) across studies. notes variability in activity due to substituent positioning (e.g., methoxy vs. allyl groups) .
  • SAR Studies : Synthesize analogs with modified benzotriazolium or thiazole substituents to isolate pharmacophoric groups. highlights how diethylamino vs. methoxy groups alter receptor binding .

Q. How can intermolecular interactions (e.g., π-π stacking) influence crystallographic packing and solubility?

  • Methodology :

  • Crystal Engineering : Analyze XRD data for non-classical interactions (e.g., C–H···π, π-π stacking between thiazole and benzotriazolium rings). reports centroid distances of ~3.7 Å for similar systems .
  • Solubility Profiling : Use shake-flask methods with LogP calculations (ChemAxon) to correlate packing density with aqueous/organic solubility .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., HIV-1 protease, EGFR kinase). cites benzothiazoles as protease inhibitors; align docking poses with co-crystallized ligands .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (e.g., RMSD < 2.0 Å indicates strong binding) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone

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